Methyl carbonate;1-methyl-3-propylimidazol-1-ium

Halide-free ionic liquid synthesis Ionic liquid purity specification CBILS process quality

1-Methyl-3-propylimidazolium methyl carbonate (PMIM MeOCO2, CAS 1257844-93-1) is a halogen-free imidazolium-based ionic liquid supplied as a ~50% (w/w) solution in methanol. The compound belongs to the methyl carbonate subclass of ionic liquids, synthesized via quaternization of 1-methylimidazole with dimethyl carbonate rather than alkyl halides, yielding an intrinsically halide-free methyl-onium methyl carbonate salt.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 1257844-93-1
Cat. No. B12054208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl carbonate;1-methyl-3-propylimidazol-1-ium
CAS1257844-93-1
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCCN1C=C[N+](=C1)C.COC(=O)[O-]
InChIInChI=1S/C7H13N2.C2H4O3/c1-3-4-9-6-5-8(2)7-9;1-5-2(3)4/h5-7H,3-4H2,1-2H3;1H3,(H,3,4)/q+1;/p-1
InChIKeyABSPGMJUOBVQMZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-propylimidazolium Methyl Carbonate (CAS 1257844-93-1): Procurement-Grade Imidazolium Ionic Liquid Intermediate


1-Methyl-3-propylimidazolium methyl carbonate (PMIM MeOCO2, CAS 1257844-93-1) is a halogen-free imidazolium-based ionic liquid supplied as a ~50% (w/w) solution in methanol . The compound belongs to the methyl carbonate subclass of ionic liquids, synthesized via quaternization of 1-methylimidazole with dimethyl carbonate rather than alkyl halides, yielding an intrinsically halide-free methyl-onium methyl carbonate salt [1]. It serves primarily as a reactive precursor for anion metathesis, wherein treatment with a Brønsted acid liberates only gaseous CO₂ and methanol as by-products, driving quantitative conversion to the target ionic liquid [2].

Why 1-Methyl-3-propylimidazolium Methyl Carbonate Cannot Be Replaced by Its Chloride, Iodide, or Hydrogen Carbonate Analogs


The 1-methyl-3-propylimidazolium cation can be paired with a variety of anions—chloride, iodide, acetate, hydrogen carbonate, or methyl carbonate—but these ionic liquids are not functionally interchangeable. The chloride analog (PMIM Cl, CAS 79917-89-8) is a solid at room temperature (mp 64 °C) and introduces stoichiometric halide that persists as a contaminant through subsequent metathesis steps, requiring multiple purification cycles . The hydrogen carbonate analog exhibits markedly lower thermal stability (decomposition onset ~140 °C vs. 170–180 °C for the methyl carbonate form), limiting its utility as a stable intermediate in high-temperature processing [1]. Critically, only the methyl carbonate anion decomposes quantitatively upon acidolysis into the neutral, volatile by-products CO₂ and methanol—a feature absent in halide, acetate, or other carboxylate forms—enabling halide-free, waste-minimized access to a broad library of PMIM-based ionic liquids with unmatched atom economy [2].

Quantitative Differentiation Evidence: 1-Methyl-3-propylimidazolium Methyl Carbonate vs. Closest Analogs


Residual Halide Content: PMIM MeOCO2 (<10 mg/kg Cl⁻) vs. Conventionally Synthesized PMIM Salts (100–1000+ mg/kg Cl⁻)

1-Methyl-3-propylimidazolium methyl carbonate solution (CAS 1257844-93-1), produced via dimethyl carbonate quaternization, carries a certified specification of chloride (Cl⁻) ≤10 mg/kg (10 ppm), fluoride (F⁻) ≤10 mg/kg, nitrate (NO₃⁻) ≤10 mg/kg, phosphate (PO₄³⁻) ≤10 mg/kg, and sulfate (SO₄²⁻) ≤10 mg/kg . This is a direct consequence of the halogen-free synthetic route: the methyl carbonate anion is formed without any halide reagent. In contrast, the corresponding 1-methyl-3-propylimidazolium chloride (PMIM Cl) contains ~22 wt% (220,000 mg/kg) stoichiometric chloride, and even after repeated metathesis and purification, residual halide in conventionally prepared ionic liquids typically falls in the range of 100–1,000+ ppm [1]. The CBILS® production technology, of which methyl carbonate intermediates are the cornerstone, routinely delivers halide levels below 5 ppm in final ionic liquid products .

Halide-free ionic liquid synthesis Ionic liquid purity specification CBILS process quality

Anion Metathesis By-Product Profile: PMIM MeOCO2 (CO₂ + MeOH Only) vs. PMIM Cl (Metal Halide Salt Waste)

Upon treatment with a Brønsted acid (HA), PMIM methyl carbonate undergoes irreversible decarboxylation: [PMIM][MeOCO₃] + HA → [PMIM][A] + CO₂↑ + MeOH. Both by-products are neutral, volatile, and readily removed by evaporation, driving the reaction to quantitative completion [1]. This was explicitly demonstrated by Maton et al. (2015): 'Upon metathesis of the obtained methyl carbonate salts, only gaseous by-products are generated' [2]. The Sigma Aldrich CBILS® technical documentation confirms that 'the chemical equilibrium is shifted continuously by the formation of gaseous carbon dioxide; therefore the reaction always works quantitatively with every Brønsted acid available' . In sharp contrast, PMIM Cl metathesis (e.g., [PMIM][Cl] + K[A] → [PMIM][A] + KCl↓) generates a solid metal halide salt (KCl, AgCl, etc.) that requires filtration, washing, and disposal, with incomplete precipitation leading to residual halide contamination and lower isolated yields.

Anion metathesis Green chemistry ionic liquids Waste-free ionic liquid synthesis

Thermal Stability: Methyl Carbonate Form (Stable to 170–180 °C) vs. Hydrogen Carbonate Form (Stable to ~140 °C)

Headspace GCMS analysis by Weisshaar et al. demonstrated that quaternary ammonium methyl carbonate salts remain thermally stable below 170–180 °C, while the corresponding hydrogen carbonate (bicarbonate) salts are stable only to approximately 140 °C [1]. Thermal decomposition for both forms occurs via decarboxylation and dealkylation pathways, but the methyl carbonate anion provides an additional ~30–40 °C operational window . This differential thermal stability is directly relevant to the 1-methyl-3-propylimidazolium system, where the methyl carbonate form (CAS 1257844-93-1) is the preferred storage and handling form over the hydrogen carbonate analog ([PMIM][HCO₃]), which is formed upon exposure of the methyl carbonate salt to water [2]. The vendor-reported boiling point of >350 °C for PMIM MeOCO2 solution is consistent with the inherent thermal robustness of the methyl carbonate anion class .

Ionic liquid thermal stability Methyl carbonate decomposition Hydrogen carbonate ionic liquid

Physical Form and Handling: PMIM MeOCO2 (Liquid, mp 25–35 °C) vs. PMIM Chloride (Solid, mp 64 °C)

1-Methyl-3-propylimidazolium methyl carbonate solution (50% in methanol) is a free-flowing liquid at ambient conditions with a reported melting point of 25–35 °C for the solute . The low melting range, combined with its delivery as a methanolic solution, enables direct pump-transfer, automated dispensing, and homogeneous mixing without pre-heating. In contrast, 1-methyl-3-propylimidazolium chloride (PMIM Cl, CAS 79917-89-8) is a crystalline solid at room temperature with a melting point of 64 °C . This solid form requires storage under inert gas to prevent moisture absorption, manual weighing for each use, and pre-heating for liquid-phase metathesis, introducing operational complexity and batch-to-batch variability in stoichiometric control .

Ionic liquid physical state Melting point comparison Imidazolium salt formulation

Refractive Index as a QC Metrics: PMIM MeOCO2 (n20/D 1.406) Provides a Rapid Purity and Concentration Check

The Alfa Chemistry datasheet for CAS 1257844-93-1 specifies a refractive index of n20/D 1.406 for the ~50% methanolic solution . This value provides a rapid, non-destructive optical benchmark for incoming quality control: deviation from this specification can indicate concentration drift (MeOH evaporation or dilution), water ingress, or lot-to-lot inconsistency. Refractive index measurement requires only a few microliters of sample and a standard Abbé refractometer, offering a practical procurement-acceptance criterion that is far simpler than Karl Fischer titration or ion chromatography for routine use. For comparison, PMIM Cl and PMIM I are solids at room temperature and lack a liquid-phase refractive index standard, making rapid optical QC infeasible.

Refractive index specification Ionic liquid quality control PMIM MeOCO2 lot consistency

Water Content Specification: PMIM MeOCO2 (≤0.05% H₂O) Ensures Reproducible Stoichiometry in Downstream Metathesis

The commercial specification for PMIM MeOCO2 solution includes water content ≤0.05% (500 ppm) . This is significant because water reacts with the methyl carbonate anion to form the hydrogen carbonate form: [PMIM][MeOCO₃] + H₂O → [PMIM][HCO₃] + MeOH, altering both the effective equivalent weight and the acid-base stoichiometry for subsequent metathesis [1]. In conventional halide-based ionic liquid synthesis, water content is typically controlled post-synthesis by vacuum drying, with final water levels often in the 500–5,000 ppm range unless meticulously dried [2]. The pre-specified low water content of PMIM MeOCO2 ensures that the concentration of the methyl carbonate active species is known with high accuracy (within ~1%), which is essential for stoichiometric anion exchange where excess acid or carbonate precursor can compromise final product purity .

Water content ionic liquid Anion metathesis stoichiometry Karl Fischer titration specification

Primary Procurement-Driven Application Scenarios for 1-Methyl-3-propylimidazolium Methyl Carbonate (CAS 1257844-93-1)


Halide-Free Synthesis of PMIM-Based Ionic Liquid Libraries for Electrochemical and Catalytic Screening

In electrochemical energy storage (supercapacitors, Li-ion battery electrolytes) and transition-metal catalysis, halide contamination at even low ppm levels poisons electrode surfaces and deactivates catalysts. PMIM MeOCO2, with certified chloride ≤10 mg/kg and the ability to undergo quantitative anion metathesis with any Brønsted acid (pKa <9) while generating only CO₂ and MeOH as removable by-products, is the procurement-preferred precursor for synthesizing a diverse library of PMIM-based ionic liquids (e.g., PMIM TFSI, PMIM BF₄, PMIM OAc) without introducing halide carryover. The Sigma Aldrich CBILS® documentation confirms that one operator can synthesize 100 new ionic liquids per week using 10 methyl carbonate precursors and 10 Brønsted acids, demonstrating the throughput advantage . This scenario is directly supported by the halide purity evidence (Evidence Item 1) and the clean metathesis by-product profile (Evidence Item 2).

Thermally Robust Intermediate for High-Temperature Ionic Liquid Processing

For processes requiring solvent evaporation, vacuum drying, or metathesis at elevated temperatures (e.g., 120–160 °C), the methyl carbonate form of PMIM offers an operational thermal stability advantage of ~30–40 °C over the hydrogen carbonate analog (stable to 170–180 °C vs. ~140 °C). This makes PMIM MeOCO2 the preferred intermediate when the downstream anion metathesis step or subsequent purification requires sustained heating, as the methyl carbonate form resists premature decarboxylation. The documented boiling point of >350 °C for the PMIM MeOCO2 solution further supports its stability under moderate thermal processing . This scenario is directly supported by the thermal stability comparison evidence (Evidence Item 3).

Automated High-Throughput Ionic Liquid Formulation Using Liquid-Handling Robotics

PMIM MeOCO2 is supplied as a liquid solution (~50% in methanol) with a melting point of 25–35 °C, enabling direct integration with automated liquid-handling platforms for high-throughput ionic liquid synthesis and formulation screening. In contrast, PMIM Cl (mp 64 °C, solid) and PMIM I (solid) require manual weighing, pre-heating, and inert-atmosphere handling, creating throughput bottlenecks. The certified refractive index (n20/D 1.406) provides a rapid inline or at-line QC check for concentration verification in automated workflows . This scenario is directly supported by the physical form comparison evidence (Evidence Item 4) and the refractive index QC evidence (Evidence Item 5).

Stoichiometry-Critical Metathesis for Specialty Ionic Liquid Production at Pilot Scale

When scaling PMIM-based ionic liquids from gram to kilogram quantities, the known and lot-certified concentration of the methyl carbonate precursor, combined with its low water content (≤0.05%), ensures accurate acid-base stoichiometry in the metathesis step. The irreversible evolution of CO₂ gas drives the reaction to completion and eliminates the need for excess reagent or post-reaction neutralization. This reduces production cost, waste disposal, and purification burden compared to halide metathesis routes that generate stoichiometric metal halide waste. The CBILS® process has been validated at multi-ton scale with halide-free (<5 ppm) product quality [1]. This scenario is supported by the water content specification evidence (Evidence Item 6) and the metathesis by-product evidence (Evidence Item 2).

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